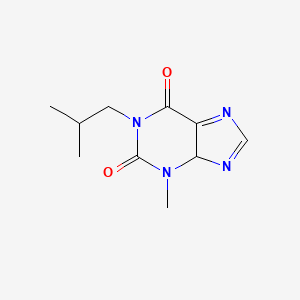![molecular formula C21H32N2O6 B14612125 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine CAS No. 58889-71-7](/img/structure/B14612125.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine is a chemical compound known for its unique structure and potential applications in various scientific fields. It is composed of a methoxyphenyl group attached to a carbonyl group, which is further linked to L-isoleucyl and L-leucine amino acids. This compound is of interest due to its potential biological activities and its role in peptide synthesis.
Méthodes De Préparation
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine typically involves the following steps:
Protection of Amino Groups: The amino groups of L-isoleucine and L-leucine are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled with the 4-methoxyphenylmethoxycarbonyl chloride under controlled conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies related to protein interactions and enzyme activities.
Industry: It may be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can be compared with other similar compounds, such as:
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valyl-L-leucine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-valine
These compounds share similar structural features but differ in the specific amino acids involved. The uniqueness of this compound lies in its specific combination of L-isoleucine and L-leucine, which may confer distinct biological activities and properties.
Propriétés
Numéro CAS |
58889-71-7 |
|---|---|
Formule moléculaire |
C21H32N2O6 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H32N2O6/c1-6-14(4)18(19(24)22-17(20(25)26)11-13(2)3)23-21(27)29-12-15-7-9-16(28-5)10-8-15/h7-10,13-14,17-18H,6,11-12H2,1-5H3,(H,22,24)(H,23,27)(H,25,26)/t14-,17-,18-/m0/s1 |
Clé InChI |
UCAIKVZGIDTXPF-WBAXXEDZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


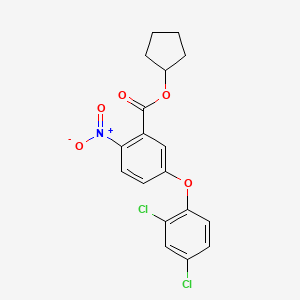

![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
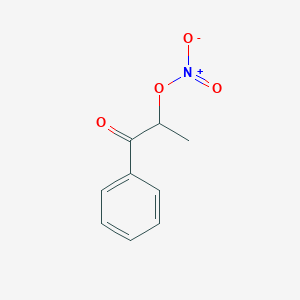
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)


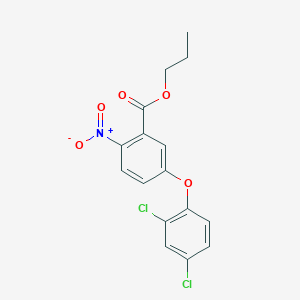
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
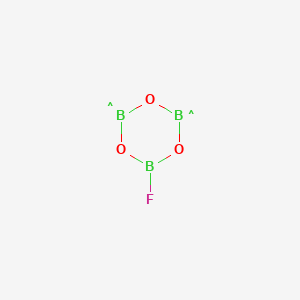
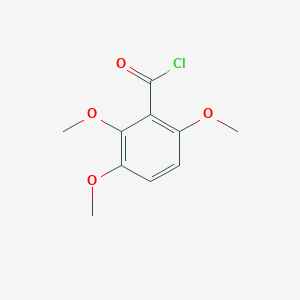
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
